molecular formula C15H18N4O3S2 B11018647 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-nitrobenzyl)sulfanyl]acetamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-nitrobenzyl)sulfanyl]acetamide

Cat. No.: B11018647
M. Wt: 366.5 g/mol
InChI Key: MYZGDTDTVZYXBC-UHFFFAOYSA-N
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Description

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-NITROBENZYL)SULFANYL]ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-NITROBENZYL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate electrophile.

    Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.

    Attachment of the Nitrobenzyl Group: The nitrobenzyl group can be attached via nucleophilic substitution reactions, where a nitrobenzyl halide reacts with a thiadiazole derivative.

    Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-NITROBENZYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrobenzyl group, where nucleophiles replace the nitro group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation.

    Amines: Formed through reduction of the nitro group.

    Substituted Derivatives: Formed through nucleophilic substitution.

Scientific Research Applications

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-NITROBENZYL)SULFANYL]ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-NITROBENZYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

    Interaction with DNA/RNA: Intercalating into DNA or RNA, affecting their function and leading to potential anticancer effects.

    Modulation of Signaling Pathways: Affecting cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-tert-butyl-1,3,4-thiadiazole: A simpler thiadiazole derivative with similar structural features but lacking the nitrobenzyl and acetamide groups.

    2-Amino-5-phenyl-1,3,4-thiadiazole: Another thiadiazole derivative with a phenyl group instead of the tert-butyl group.

    2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: A thiadiazole derivative with a chlorophenyl group.

Uniqueness

N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-2-[(4-NITROBENZYL)SULFANYL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the nitrobenzyl and acetamide groups contribute to its reactivity and potential biological activities.

Properties

Molecular Formula

C15H18N4O3S2

Molecular Weight

366.5 g/mol

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide

InChI

InChI=1S/C15H18N4O3S2/c1-15(2,3)13-17-18-14(24-13)16-12(20)9-23-8-10-4-6-11(7-5-10)19(21)22/h4-7H,8-9H2,1-3H3,(H,16,18,20)

InChI Key

MYZGDTDTVZYXBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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